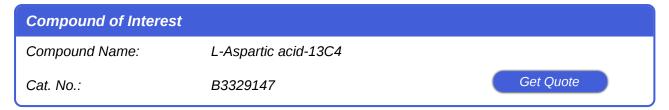


A Technical Guide to L-Aspartic Acid-13C4: From Supplier to Experimental Application

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on L-Aspartic acid-¹³C₄, a stable isotope-labeled amino acid crucial for metabolic research. This document details supplier and catalog information, in-depth experimental protocols for its use in metabolic flux analysis (MFA), and visual representations of key metabolic pathways and experimental workflows.

Supplier and Catalog Information

For researchers sourcing L-Aspartic acid-13C4, several reputable suppliers offer this compound with varying specifications. The following table summarizes key information to aid in procurement.



Supplier	Catalog Number	Isotopic Purity	Chemical Formula	CAS Number
Cambridge Isotope Laboratories, Inc.	CLM-1801-H	99%	HOO ¹³ C ¹³ CH ₂ ¹³ C H(NH ₂) ¹³ COOH	55443-54-4
CNLM-544-H	99% (¹³ C ₄), 99% (¹⁵ N)	HOO ¹³ C ¹³ CH ₂ ¹³ C H(¹⁵ NH ₂) ¹³ COOH	202468-27-7	
CDNLM-6803- PK	97-99% (¹³ C ₄), 97% (D ₃), 97% (¹⁵ N)	HOO¹³C¹³CD₂¹³C D(¹⁵NH₂)¹³COOH	1217475-13-2	_
Sigma-Aldrich (Merck)	55443-54-4	98 atom % ¹³ C	HO2 ¹³ C ¹³ CH2 ¹³ C H(NH2) ¹³ CO2H	55443-54-4
607835	98 atom % ¹³ C, 98 atom % ¹⁵ N	HO2 ¹³ C ¹³ CH2 ¹³ C H(¹⁵ NH2) ¹³ CO2H	202468-27-7	
Simson Pharma Limited	Not Specified	Not Specified	55443-54-4	_
MuseChem (via Biocompare)	Not Specified	Not Specified	Not Specified	_
Alfa Chemistry	Not Specified	Not Specified	55443-54-4	
MedchemExpres s	HY-112396S	Not Specified	C4H7NO4	55443-54-4

Core Applications in Metabolic Research

L-Aspartic acid-13C4 is a powerful tool for tracing the metabolic fate of aspartate in central carbon metabolism. Its primary applications include:

 Metabolic Flux Analysis (MFA): Quantifying the rates (fluxes) of metabolic pathways, particularly the Krebs cycle (TCA cycle) and related anaplerotic and cataplerotic reactions.[1]
 [2][3]



- Stable Isotope Tracing Studies: Used as a tracer to understand the contribution of aspartate to the synthesis of other biomolecules, such as other amino acids, purines, and pyrimidines. [4][5]
- Internal Standard: Employed as an internal standard in quantitative mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for the accurate measurement of unlabeled L-aspartic acid.[4][5]

Experimental Protocols

The following sections provide detailed methodologies for utilizing L-Aspartic acid-13C4 in stable isotope tracing experiments coupled with mass spectrometry or NMR analysis.

Cell Culture and Isotope Labeling Protocol

This protocol outlines the general procedure for labeling cultured mammalian cells with L-Aspartic acid-13C4.

Materials:

- · Mammalian cell line of interest
- Base cell culture medium deficient in L-aspartic acid (custom formulation may be required)
- Dialyzed Fetal Bovine Serum (dFBS) to minimize unlabeled amino acids
- L-Aspartic acid-¹³C₄
- Complete growth medium (for pre-culture)
- Phosphate-buffered saline (PBS)
- Cell counting apparatus (e.g., hemocytometer or automated cell counter)

Procedure:

 Pre-culture: Culture cells in their standard complete growth medium to the desired confluence (typically 70-80%).



- Preparation of Labeling Medium:
 - Prepare the base medium lacking L-aspartic acid.
 - Supplement the base medium with dFBS to the desired final concentration (e.g., 10%).
 - Dissolve L-Aspartic acid-¹³C₄ in the medium to the desired final concentration. The optimal concentration should be determined empirically but is often in the physiological range of Laspartic acid.
 - Sterile-filter the complete labeling medium using a 0.22 μm filter.[6]
- Cell Seeding and Labeling:
 - Wash the cells once with sterile PBS to remove residual complete medium.
 - Seed the cells into new culture plates or flasks with the prepared L-Aspartic acid-¹³C₄
 labeling medium.
 - Incubate the cells for a predetermined period to allow for the incorporation of the labeled aspartate. The incubation time should be sufficient to reach isotopic steady-state, which can be determined by performing a time-course experiment (e.g., collecting samples at 6, 12, 24, and 48 hours).[7]
- Metabolite Extraction:
 - At the end of the labeling period, rapidly wash the cells with ice-cold PBS to quench metabolic activity.
 - Extract intracellular metabolites using a cold solvent, such as 80% methanol or a mixture of methanol, acetonitrile, and water.
 - Scrape the cells in the extraction solvent and collect the cell lysate.
 - Centrifuge the lysate to pellet cell debris and collect the supernatant containing the metabolites.
 - The metabolite extract is now ready for analysis by mass spectrometry or NMR.



Mass Spectrometry (MS) Analysis Protocol

This protocol provides a general workflow for the analysis of ¹³C-labeled metabolites from L-Aspartic acid-¹³C₄ tracing experiments using Liquid Chromatography-Mass Spectrometry (LC-MS).

Instrumentation:

 High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a liquid chromatography system (e.g., UPLC or HPLC).

Procedure:

- · Chromatographic Separation:
 - Separate the extracted metabolites using a suitable chromatography method, such as reversed-phase or hydrophilic interaction liquid chromatography (HILIC), depending on the polarity of the metabolites of interest.
- Mass Spectrometry Detection:
 - Analyze the eluting metabolites using the mass spectrometer in either positive or negative ionization mode, depending on the target analytes.
 - Acquire data in full scan mode to detect all ions within a specified mass range.
 - To aid in identification, fragmentation data can be acquired using data-dependent or dataindependent acquisition methods.
- Data Analysis:
 - Identify the mass isotopologues of aspartate and its downstream metabolites based on their accurate mass and retention time.
 - Correct the raw isotopologue distribution data for the natural abundance of ¹³C.[1]
 - Calculate the fractional contribution of L-Aspartic acid-13C4 to the metabolite pools.



 Utilize metabolic flux analysis software (e.g., INCA, Metran) to calculate metabolic fluxes based on the isotopologue distribution data.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

This protocol describes a general approach for analyzing ¹³C-labeled metabolites using NMR spectroscopy.

Instrumentation:

High-field NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.

Procedure:

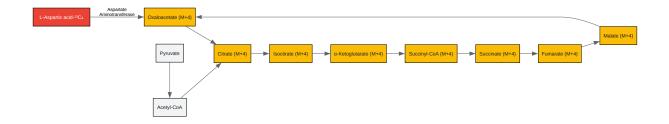
- Sample Preparation:
 - Lyophilize the metabolite extract and reconstitute it in a deuterated solvent (e.g., D₂O)
 containing a known concentration of an internal standard (e.g., DSS).
- NMR Data Acquisition:
 - Acquire one-dimensional (1D) ¹H and ¹³C NMR spectra.
 - For more detailed structural and connectivity information, acquire two-dimensional (2D)
 NMR spectra, such as ¹H-¹³C HSQC or HMBC.
 - Specific pulse sequences can be employed to selectively observe ¹³C-labeled molecules.
 [8][9]
- Data Analysis:
 - Assign the resonances in the NMR spectra to specific metabolites using databases (e.g., HMDB) and comparison to standards.
 - Quantify the relative abundance of ¹³C at specific atomic positions within the metabolites by integrating the corresponding signals in the ¹³C or ¹H-¹³C correlated spectra.[10]



 This positional information is highly valuable for resolving complex metabolic pathways in MFA.[10]

Visualizing Metabolic Pathways and Workflows

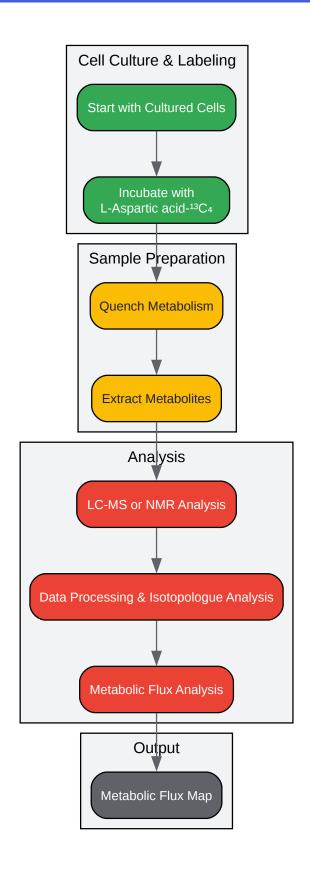
The following diagrams, generated using the DOT language, illustrate key concepts related to the use of L-Aspartic acid-13C4.



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Caption: Entry of ¹³C from L-Aspartic acid-¹³C₄ into the Krebs Cycle.





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Caption: General workflow for a stable isotope tracing experiment.



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